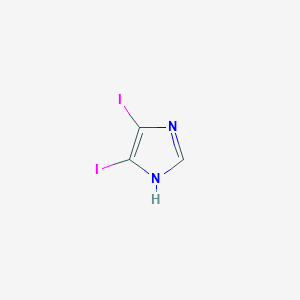

4,5-Diiodo-1H-imidazole

Descripción

Significance of Imidazole (B134444) Scaffolds in Advanced Chemical Synthesis

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is widely recognized as a "privileged structure" in medicinal chemistry and a cornerstone of advanced chemical synthesis. ajrconline.orgscispace.com Its unique electronic properties, including aromaticity, an amphoteric nature (acting as both an acid and a base), and the ability to engage in various non-covalent interactions like hydrogen bonding, make it an exceptionally versatile scaffold. scispace.comjchemrev.com This versatility allows imidazole-containing molecules to bind with high affinity to a diverse array of biological targets such as enzymes and receptors. ajrconline.orgnih.gov

The imidazole motif is integral to the structure of essential biomolecules, including the amino acid histidine, which plays a critical role in enzymatic catalysis. scispace.comresearchgate.net It also forms the core of the purine (B94841) bases adenine (B156593) and guanine, fundamental components of DNA and RNA. ajrconline.org This natural prevalence has inspired chemists to incorporate the imidazole scaffold into a vast range of synthetic compounds with significant therapeutic applications. Imidazole derivatives have been developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. ajrconline.orgjchemrev.combohrium.com The continuous exploration of new synthetic methodologies to functionalize the imidazole core underscores its enduring importance in the development of novel bioactive molecules and functional materials. researchgate.netbohrium.com

Overview of Halogenated Imidazoles in Contemporary Research

Halogenation of imidazole rings is a key strategy in modern chemical research to modulate the physicochemical and biological properties of the resulting compounds. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions. science.govnih.gov Halogen atoms, particularly iodine, can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, which is increasingly utilized in crystal engineering and the design of supramolecular structures. science.govrsc.org

In medicinal chemistry, halogenated imidazoles are investigated for a wide range of applications. For instance, certain halogenated benzimidazoles have been explored as potent multi-kinase inhibitors for cancer therapy. nih.govmdpi.com Compounds like 4,5,6,7-tetrabromo-benzimidazole (TBBz) have been shown to inhibit protein kinase CK2 and block the expression of specific genes, highlighting the role of halogenated imidazoles in regulating cellular pathways. nih.gov Furthermore, halogenated imidazoles serve as crucial synthetic intermediates. The halogen substituents act as versatile handles for subsequent cross-coupling reactions, allowing for the construction of more complex, highly substituted imidazole derivatives that would be difficult to access otherwise. mdpi.comnih.gov This reactivity is fundamental in creating libraries of compounds for drug discovery and materials science. rsc.org

Historical Context of 4,5-Diiodo-1H-Imidazole Discovery and Early Synthesis

The first synthesis of imidazole itself was reported by Heinrich Debus in 1858. scispace.comijsrtjournal.com The preparation of its halogenated derivatives followed as chemists sought to explore the reactivity of the imidazole ring. An early synthesis of this compound was reported in 1967 by H.B. Bensusan in The Journal of Organic Chemistry. google.com

Early methods for producing diiodinated imidazoles typically involved the direct iodination of imidazole using elemental iodine in an aqueous solvent. google.comgoogle.com A common approach involves dissolving imidazole in a basic solution, such as aqueous sodium hydroxide (B78521), and then adding an iodine solution. orgsyn.orgorgsyn.org Potassium iodide is often used to increase the solubility of iodine in the aqueous medium through the formation of the triiodide ion (I₃⁻). orgsyn.org

However, these early procedures were often hampered by technical challenges, particularly the poor solubility of the raw materials, which made the methods unsuitable for large-scale production. google.com Modern synthetic procedures have been optimized to address these issues, for example, by using different solvent systems like tetrahydrofuran (B95107) (THF) to improve solubility and achieve higher yields suitable for multigram-scale synthesis. google.comorgsyn.org These refinements have made this compound a more accessible and reliable reagent for advanced chemical applications. orgsyn.org

Research Data on this compound

The following table summarizes key data points related to the synthesis and properties of this compound as reported in chemical literature.

| Property / Method | Description | Source(s) |

| Molecular Formula | C₃H₂I₂N₂ | google.com |

| Common Name | 4,5-Diiodoimidazole | orgsyn.org |

| Early Synthesis Issue | Poor solubility of raw materials limited scalability. | google.com |

| Modern Iodination Reagent | Elemental Iodine (I₂) often solubilized with Potassium Iodide (KI) in water or dissolved in an organic solvent like THF. | google.comorgsyn.org |

| Base Used in Synthesis | Sodium Hydroxide (NaOH) is commonly used to deprotonate imidazole, activating it for iodination. | orgsyn.org |

| Synthetic Application | Serves as a precursor for mono-iodinated imidazoles (e.g., 4-iodo-1-methyl-1H-imidazole) via selective metallation and quenching. | nih.gov |

| Synthetic Application | Used in the preparation of intermediates for potential MetAP2 inhibitors through Grignard exchange followed by reaction with an electrophile. | orgsyn.org |

| Purification | Crude product can be purified by washing or stirring with solvents such as ethyl acetate (B1210297). | google.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,5-diiodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2I2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWPTVMTXKJONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378422 | |

| Record name | 4,5-Diiodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15813-09-9 | |

| Record name | 4,5-Diiodo-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15813-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diiodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4,5 Diiodo 1h Imidazole

Classical Synthesis Approaches

Classical methods for preparing 4,5-Diiodo-1H-imidazole typically involve the direct iodination of the imidazole (B134444) ring using an electrophilic iodine source in a basic medium.

A well-established and reliable method for the synthesis of this compound involves the reaction of imidazole with elemental iodine. orgsyn.orgorgsyn.org In this process, potassium iodide (KI) is used as a co-reagent to enhance the solubility of elemental iodine (I₂) in the aqueous reaction medium. orgsyn.orgorgsyn.org Potassium iodide reacts with iodine to form the water-soluble potassium triiodide (KI₃), which then acts as the active iodinating agent. orgsyn.orgorgsyn.org The reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521) (NaOH), which deprotonates the imidazole, increasing its nucleophilicity and facilitating the electrophilic substitution at the C4 and C5 positions of the imidazole ring. orgsyn.orgorgsyn.org

A representative procedure involves preparing a solution of iodine and a significant excess of potassium iodide in water. orgsyn.orgorgsyn.org This dark brown solution is then added to a solution of imidazole in aqueous sodium hydroxide. orgsyn.orgorgsyn.org

The yield and purity of this compound are highly dependent on the precise control of reaction parameters. Key factors include the choice of solvent, temperature, and the rate at which reagents are combined.

Water is a common and environmentally benign solvent for this reaction, particularly in laboratory-scale preparations. orgsyn.orgorgsyn.org Its use is facilitated by the formation of the soluble triiodide complex. orgsyn.orgorgsyn.org However, for larger-scale production, the solubility of elemental iodine can become a limiting factor. google.com To address this, tetrahydrofuran (B95107) (THF) has been employed as a solvent. google.com In one method designed for scaled-up production, elemental iodine is dissolved in THF and then added to an aqueous solution containing the imidazole sodium intermediate. google.com This approach effectively solves the solubility challenge of the raw materials and simplifies post-reaction workup and purification, making it suitable for amplified production. google.com

Careful temperature management is crucial for controlling the reaction rate and minimizing the formation of byproducts. Procedures may be conducted at ambient temperature (e.g., 24 °C) or under cooling with an ice bath. google.comorgsyn.orgorgsyn.org For instance, the generation of the imidazole sodium intermediate is often performed under ice-bath cooling. google.com

The rate of addition of the iodinating agent is another critical parameter. The iodine/potassium iodide solution is typically added dropwise to the imidazole solution over a period of 60 to 90 minutes. orgsyn.orgorgsyn.org This slow addition helps to maintain control over the reaction exotherm and ensures efficient di-iodination, leading to a higher purity of the final product. orgsyn.orgorgsyn.org After the addition is complete, the mixture is stirred for several hours to ensure the reaction goes to completion. orgsyn.orgorgsyn.org

To enhance the reactivity of the imidazole ring towards iodination, an intermediate imidazole salt is often generated in situ. By reacting imidazole with a strong base like sodium hydroxide or sodium hydride, the proton on the nitrogen is removed, forming a sodium imidazolate (imidazole sodium). google.comnih.gov This anion is a more potent nucleophile than the neutral imidazole molecule, which facilitates a more efficient electrophilic attack by iodine. google.com A common industrial approach involves dissolving imidazole in an aqueous solution of sodium hydroxide to form the sodium salt before the dropwise addition of the iodine solution. google.com

Table 1: Comparison of Classical Synthesis Conditions

| Parameter | Method 1: Aqueous System | Method 2: THF System for Scale-Up |

| Iodine Source | Elemental Iodine (I₂) | Elemental Iodine (I₂) |

| Iodine Solubilizer | Potassium Iodide (KI) | Not explicitly required |

| Base | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) |

| Solvent | Water | Tetrahydrofuran (THF) and Water |

| Intermediate | In-situ formation of imidazolate | Pre-formation of Imidazole Sodium |

| Temperature | 24 °C during addition, then 0 °C | Ice-bath cooling |

| Key Advantage | Standard lab procedure, uses green solvent | Solves iodine solubility for large scale |

| Reference | orgsyn.orgorgsyn.org | google.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Modern and Green Chemistry Synthetic Routes

While classical methods are effective, research has also focused on developing more efficient and environmentally friendly synthetic pathways. These modern routes often employ alternative reagents or advanced reactor technologies.

Flow chemistry offers a promising alternative to traditional batch processing for the synthesis of iodinated imidazoles. rsc.org For example, the di-iodination of the imidazole backbone has been successfully implemented on a multi-jet oscillating disk (MJOD) flow reactor platform. rsc.orgunibo.it This approach utilizes N,N'-1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodinating reagent. rsc.orgunibo.it Flow processes can offer significant advantages, including shorter reaction times, higher throughput, and improved safety and control over reaction conditions. rsc.org This method was capable of producing this compound at a capacity of 295 g per day. rsc.org

From a green chemistry perspective, the classical synthesis using an aqueous system is noteworthy for its use of water as the primary solvent. orgsyn.orgorgsyn.orgmdpi.com The development of catalytic systems that use safer oxidants and iodide salts (like KI) as the iodine source represents a move towards more sustainable chemical processes. mdpi.comresearchgate.net

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound. rsc.org

A key technology in the continuous flow synthesis of iodinated imidazoles is the Multi-jet Oscillating Disc (MJOD) millireactor. rsc.orgresearchgate.net This type of reactor facilitates efficient mixing and heat transfer, which is crucial for controlling the exothermic iodination reactions. researchgate.netunibo.it The MJOD reactor consists of a tubular structure with an oscillating disc that creates a unique flow pattern, enabling the processing of slurries and enhancing reaction rates and selectivity. researchgate.netacs.org This technology has been successfully applied to both mono- and di-iodination of the imidazole backbone. rsc.orgresearchgate.net

Flow processes have been developed for the selective mono- and di-iodination of imidazole. rsc.orgrsc.org These processes often utilize N,N'-1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodinating agent. rsc.orgunibo.itrsc.org The reactions are characterized by short residence times in the reactor, leading to high mass-time yields. rsc.orgrsc.org For the synthesis of this compound, a continuous flow reaction unit can achieve a production capacity of 295 g per day. rsc.orgresearchgate.net In contrast, the selective synthesis of 4(5)-iodo-1H-imidazole hydrochloride salt has been demonstrated with a production capacity of 95 g per day. rsc.org The choice between mono- and di-iodination is controlled by the stoichiometry of the reagents and the reaction conditions within the flow system. rsc.org

Table 1: Comparison of Continuous Flow Synthesis of Iodinated Imidazoles

| Product | Iodinating Agent | Reactor Type | Production Capacity | Reference |

|---|---|---|---|---|

| This compound | DIH | MJOD | 295 g/day | rsc.orgresearchgate.net |

| 4(5)-Iodo-1H-imidazole HCl salt | DIH | MJOD | 95 g/day | rsc.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing substituted imidazoles. researchgate.netrsc.org This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. rsc.org For instance, the synthesis of 2,4,5-triaryl-1H-imidazole derivatives has been achieved through a one-pot, three-component condensation reaction under microwave irradiation. researchgate.net While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided results, a switchable palladium-catalyzed process assisted by microwaves has been developed for the selective arylation or hydrodehalogenation of the imidazole backbone, indicating the utility of this technology in modifying iodinated imidazoles. unibo.itresearchgate.net

Catalyst-Free and Environmentally Benign Methodologies

The development of catalyst-free and environmentally friendly synthetic methods is a growing area of interest. cdnsciencepub.com One-pot syntheses of trisubstituted imidazoles have been achieved under catalyst-free conditions, offering a simpler and more atom-economical approach. cdnsciencepub.comrsc.org A reported method for the large-scale production of this compound involves reacting imidazole with sodium hydroxide to form the imidazole sodium salt, which then reacts with elemental iodine in tetrahydrofuran. google.com This method addresses the poor solubility of raw materials and is suitable for industrial production. google.com Another approach involves the reaction of imidazole with iodine and potassium iodide in an aqueous sodium hydroxide solution. orgsyn.orgorgsyn.org This method, followed by acidification and neutralization, allows for the precipitation and isolation of this compound. orgsyn.org

Table 2: Catalyst-Free Synthesis of this compound

| Reactants | Base | Solvent | Key Steps | Reference |

|---|---|---|---|---|

| Imidazole, Iodine | Sodium Hydroxide | Tetrahydrofuran | Formation of imidazole sodium, reaction with iodine solution | google.com |

| Imidazole, Iodine, Potassium Iodide | Sodium Hydroxide | Water | Dropwise addition of KI/I2 solution, acidification, neutralization | orgsyn.orgorgsyn.org |

Selective De-iodination and Mono-iodination Strategies for Analogues

The selective synthesis of mono-iodinated imidazole analogues can be achieved through controlled iodination or selective de-iodination of poly-iodinated precursors. Strategies for the selective deiodination of 2,4,5-triiodo-1H-imidazole to produce 4-iodo-1H-imidazole have been reported. chemicalbook.com This process involves reacting the tri-iodinated compound with sodium sulfite (B76179) in DMF. chemicalbook.com While not a direct synthesis of this compound, these de-iodination strategies are crucial for accessing specific iodinated imidazole isomers that may not be directly obtainable through direct iodination. unibo.itmdpi.comnih.gov

Synthesis of N-tosyl-4,5-diiodoimidazole and N-tosyl-4(5)-iodoimidazole

The protection of the imidazole nitrogen with a tosyl (p-toluenesulfonyl) group is a common strategy to modulate reactivity and improve solubility in organic solvents. The synthesis of N-tosylated iodoimidazoles can be achieved by reacting the corresponding iodoimidazole with p-toluenesulfonyl chloride (TsCl). unibo.it

For the synthesis of N-tosyl-4,5-diiodoimidazole, this compound is treated with p-toluenesulfonyl chloride. unibo.it A typical procedure involves dissolving the diiodoimidazole and TsCl in a dry aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere. A base, commonly triethylamine (B128534) (NEt3), is added dropwise to neutralize the hydrochloric acid generated during the reaction. unibo.it The reaction is typically stirred at ambient temperature for an extended period, for instance, 24 hours, to ensure completion. unibo.it

Similarly, the synthesis of N-tosyl-4(5)-iodoimidazole starts from 4(5)-iodo-1H-imidazole. unibo.it The reaction follows the same principle, where the iodoimidazole is reacted with p-toluenesulfonyl chloride in the presence of triethylamine in dry THF. unibo.it It is crucial that these reactions are performed under strictly anhydrous conditions to prevent the hydrolysis of the tosyl chloride and to ensure high yields of the desired N-tosylated product. unibo.it

However, attempts to synthesize N-tosyl-4,5-diiodoimidazole using these conditions have reportedly been unsuccessful, suggesting that modifications to the reaction conditions may be necessary for the more sterically hindered and electronically modified diiodo-substrate. unibo.it

Table 1: Reaction Parameters for the Synthesis of N-tosyl-iodoimidazoles unibo.it

| Reactant | Reagents | Solvent | Conditions | Observation |

|---|---|---|---|---|

| 4(5)-iodo-1H-imidazole | p-toluenesulfonyl chloride, Triethylamine | Dry THF | Argon atmosphere, Room temp., 24h | Successful synthesis of N-tosyl-4(5)-iodoimidazole |

| This compound | p-toluenesulfonyl chloride, Triethylamine | Dry THF | Argon atmosphere, Room temp., 24h | No formation of N-tosyl-4,5-diiodoimidazole observed via TLC |

Comparison of Synthetic Efficiency and Scalability

The production of this compound can be approached through several synthetic routes, primarily involving the direct iodination of imidazole. The efficiency and scalability of these methods are critical for practical applications, particularly in medicinal chemistry and materials science where larger quantities of the intermediate may be required. google.comorgsyn.org

One common laboratory-scale method involves the reaction of imidazole with iodine in the presence of a base, such as sodium hydroxide (NaOH), in an aqueous solution. orgsyn.org To improve the solubility of iodine in water, an iodide salt like potassium iodide (KI) is often used, which forms the more soluble triiodide (I3-) species. orgsyn.orgorgsyn.org This method, detailed in Organic Syntheses, allows for multigram-scale preparation with reported yields around 59% after recrystallization. orgsyn.org The procedure involves the dropwise addition of the iodine/potassium iodide solution to an alkaline solution of imidazole at room temperature, followed by a stir time of several hours. orgsyn.org While reliable, the workup involves acidification, filtration, and recrystallization, which can be time-consuming on a larger scale. orgsyn.org

Another approach, outlined in a patent, focuses on improving scalability by addressing the poor solubility of raw materials. google.com This method uses a biphasic system of water and tetrahydrofuran (THF). Imidazole is first treated with sodium hydroxide in water, followed by the dropwise addition of iodine dissolved in THF under ice-bath cooling. google.com This procedure is designed for large-scale production and reports a yield of 70% for the synthesis of 4,5-diiodoimidazole from imidazole and iodine. google.com The use of THF facilitates the reaction but requires a solvent removal step during workup. google.com

Continuous flow synthesis has also been explored as a modern alternative to traditional batch processes. rsc.org Using a multi-jet oscillating disk (MJOD) flow reactor, this compound can be produced with a high mass throughput, reaching a capacity of 295 g per day. rsc.org This method utilizes N,N'-1,3-diiodo-5,5-dimethylhydantoin as the iodinating agent and offers short reactor residence times, highlighting a significant advantage in terms of time efficiency and potential for automation and scalability. rsc.org

Table 2: Comparison of Synthetic Methods for this compound

| Method | Iodinating Agent/Reagents | Solvent System | Key Features | Reported Yield/Throughput | Reference |

|---|---|---|---|---|---|

| Batch Synthesis (Aqueous) | Iodine, Potassium Iodide, Sodium Hydroxide | Water | Reliable, multigram-scale procedure. | ~59% | orgsyn.org |

| Batch Synthesis (Biphasic) | Iodine, Sodium Hydroxide | Water/Tetrahydrofuran (THF) | Designed for large-scale production by improving solubility. | 70% | google.comgoogle.com |

| Continuous Flow Synthesis | N,N'-1,3-Diiodo-5,5-dimethylhydantoin | Not specified | High mass throughput, short residence time, scalable. | 295 g/day | rsc.org |

Compound Index

Reactivity Studies and Derivatization Strategies of 4,5 Diiodo 1h Imidazole

Electrophilic and Nucleophilic Substitution Reactions

The presence of iodine atoms on the imidazole (B134444) ring of 4,5-Diiodo-1H-imidazole influences its reactivity in both electrophilic and nucleophilic substitution reactions. The electron-withdrawing nature of the iodine atoms deactivates the imidazole ring towards electrophilic attack, while simultaneously making the carbon atoms to which they are attached susceptible to nucleophilic substitution.

Regioselective Functionalization of the Imidazole Ring

The development of reliable and scalable methods for the regioselective synthesis of 4,5-disubstituted imidazoles is an area of significant research interest. orgsyn.orgorgsyn.org One strategy involves the protection of the nitrogen atom in the imidazole ring, which can direct subsequent reactions to specific positions. For instance, after N-protection, halogen-Grignard exchange reactions can be employed for sequential and selective functionalization. nih.gov It has been observed that the C5 position is typically the first to undergo exchange, followed by the C4 position. nih.gov

Another approach to achieving regioselectivity is through directed ortho-lithiation (DoM) strategies. By protecting the 1-position of the imidazole ring, lithiation at the 4 and 5 positions becomes possible, allowing for subsequent reactions with electrophiles to introduce functional groups in a controlled manner.

A multigram-scale synthesis of 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one, an important intermediate for MetAP2 inhibitors, highlights the practical application of regioselective functionalization. orgsyn.org This synthesis demonstrates the possibility of selectively targeting one of the iodo-positions for further derivatization. orgsyn.org

Introduction of Diverse Functional Groups via Diiodo-positions

The two iodine atoms in this compound serve as excellent leaving groups, enabling the introduction of a wide array of functional groups through nucleophilic substitution reactions. smolecule.comontosight.ai This allows for the synthesis of a diverse library of imidazole derivatives with various electronic and steric properties.

One common method involves the reaction of 4,5-diiodoimidazoles with nucleophiles to replace the iodine atoms. smolecule.com For example, copper-catalyzed hydroxylation can be used to introduce hydroxyl groups. Additionally, the diiodo-intermediate can be treated with isopropylmagnesium chloride to form a 4,5-dimagnesio species, which can then react with various electrophiles to yield 4,5-disubstituted imidazoles. acs.org

The synthesis of 1-methyl-4,5-bis(phenylthio)-1H-imidazole demonstrates the introduction of sulfur-based functional groups. acs.org This was achieved by reacting the diiodoimidazole with isopropylmagnesium chloride followed by phenyl benzenethiosulfonate. acs.org These examples underscore the versatility of this compound as a scaffold for creating a broad range of functionalized imidazoles.

Cross-Coupling Reactions (e.g., Suzuki Coupling, Heck Reaction)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The presence of two iodine atoms allows for sequential or double coupling reactions, leading to highly substituted imidazole derivatives.

Formation of Arylated and Heteroarylated Imidazole Derivatives

The Suzuki-Miyaura coupling reaction is widely used to introduce aryl and heteroaryl groups at the 4- and 5-positions of the imidazole ring. smolecule.comgoogle.com This reaction typically involves the use of a palladium catalyst and a boronic acid derivative. For instance, 2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-5-(4-iodophenyl)-4,4-dimethyl-4H-imidazole 3-oxide has been shown to react with various phenylboronic acids to form 5-biphenyl derivatives of 4H-imidazole-N-oxide. nih.gov

The synthesis of 2,4,5-triarylated imidazoles can be achieved through a modular and flexible strategy employing a Suzuki-Miyaura cross-coupling protocol with 1-protected 2,4,5-tribromoimidazole (B189480) as the starting material. researchgate.net Similarly, palladium-catalyzed C-H bond arylation of N-methyl-4,5-dibromoimidazole with aryl iodides has been developed to produce polyfunctionalized imidazoles. acs.org

The Heck reaction provides another avenue for the formation of C-C bonds, typically between an aryl or vinyl halide and an alkene. organic-chemistry.org While specific examples with this compound are less common in the provided context, the general applicability of the Heck reaction to halo-imidazoles suggests its potential for creating vinyl-substituted imidazole derivatives.

Palladium-Catalyzed Reactions and their Selectivity

Palladium catalysts are central to the success of many cross-coupling reactions involving this compound. tandfonline.com The choice of catalyst, ligands, and reaction conditions can significantly influence the selectivity of these reactions. For example, in the Suzuki-Miyaura coupling of 2,4,5-tribromoimidazole, the use of different protecting groups on the imidazole nitrogen did not have a major impact on the yield of the cross-coupling process. researchgate.net

The regioselectivity of palladium-catalyzed arylations can be controlled. For instance, a palladium-1,10-phenanthroline complex has been used for the C-H bond selective arylation of 4,5-dibromoimidazole. acs.org In some cases, the addition of copper(I) salts can alter the regioselectivity of the arylation, favoring the C-2 position. nih.gov

The development of phosphine-free palladium catalysts has also been a focus, with some complexes showing high activity and stability in Heck and Suzuki reactions. organic-chemistry.org The choice of solvent can also play a crucial role, with ionic liquids being explored as recyclable media for Heck reactions. nih.gov

Reduction and Oxidation Reactions of the Imidazole Core

The imidazole core of this compound can undergo both reduction and oxidation reactions, although these are less commonly explored compared to the substitution and coupling reactions at the iodo-positions.

A known reaction involves the reduction of 4,5-diiodoimidazole and 2,4,5-triiodoimidazole (B157059) using potassium sulfite (B76179) to prepare 4-iodo-1H-imidazole. google.com However, this method is noted to have poor atom economy and can lead to the reduction of the desired product as well. google.com Another approach involves the hydrodehalogenation of this compound to produce 4(5)-iodo-1H-imidazole. unibo.it

Oxidation reactions involving the imidazole core are less prevalent in the provided literature. However, one patent describes an oxidation step in some proposed synthetic routes, which was considered less attractive due to the exothermic nature and the use of potentially hazardous reagents. acs.org The oxidation of imidazole derivatives can lead to the formation of stable phenoxyl-nitroxyl mono- and diradicals, which are of interest as electroactive paramagnetic materials. nih.gov

N-Alkylation and N-Derivatization Approaches

The presence of a reactive N-H proton in this compound allows for straightforward derivatization at the nitrogen atom. N-alkylation and N-acylation are fundamental strategies to introduce a variety of substituents, which can significantly influence the compound's biological activity and physicochemical properties.

Synthesis of 4,5-Diiodo-1-methylimidazole and Related N-Substituted Analogues

The N-alkylation of this compound is a common and efficient method for introducing alkyl and benzyl (B1604629) groups onto the imidazole ring. This reaction typically proceeds via the deprotonation of the imidazole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.

A straightforward synthesis of 4,5-diiodo-1-methylimidazole involves the iodination of imidazole in a basic solution, followed by N-methylation. nih.gov This two-step process can be performed in large quantities without the need for chromatographic purification. nih.gov

A more general approach for N-alkylation involves the use of a strong base, such as sodium hydride (NaH), to generate the imidazolide (B1226674) anion. This anion then readily reacts with various alkyl halides. For instance, the synthesis of 4,5-diiodo-1-(4-methoxybenzyl)-1H-imidazole is achieved by treating this compound with NaH in tetrahydrofuran (B95107) (THF) at 0 °C, followed by the addition of 4-methoxybenzyl chloride and heating to 50 °C. nih.govorgsyn.org This method provides a versatile route to a range of N-substituted analogues.

The choice of base and solvent can be critical for the success of the N-alkylation. While strong bases like NaH are effective, other systems can also be employed. For example, the N-alkylation of imidazoles has been successfully carried out in an alkaline water-sodium dodecyl sulfate (B86663) (SDS) system, which can enhance the reaction rate by addressing solubility issues. sciepub.com For less reactive alkyl halides, heating is often required to drive the reaction to completion. sciepub.com

Table 1: Synthesis of N-Substituted this compound Analogues

| Product | Starting Material | Reagents | Base | Solvent | Conditions | Reference |

| 4,5-Diiodo-1-methylimidazole | This compound | Methylating agent | Base | - | - | nih.gov |

| 4,5-Diiodo-1-(4-methoxybenzyl)-1H-imidazole | This compound | 4-Methoxybenzyl chloride | NaH | THF | 0 °C to 50 °C, 18 h | nih.govorgsyn.org |

Acylation of 4,5-Diiodoimidazole

N-acylation of this compound introduces an acyl group, which can serve as a precursor for further functionalization or as a key pharmacophore in biologically active molecules. The acylation can be controlled to achieve mono-acylation, demonstrating the potential for regioselective derivatization.

A notable example is the mild mono-acylation of 4,5-diiodoimidazole to produce 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one . orgsyn.orgorganic-chemistry.org This synthesis is a crucial step in a drug discovery project targeting methionine aminopeptidase (B13392206) 2 (MetAP2) inhibitors. organic-chemistry.org The reaction involves the treatment of this compound with a Weinreb amide in the presence of a Grignard reagent. organic-chemistry.org Specifically, 4,5-diiodoimidazole is first treated with methylmagnesium chloride to deprotonate the imidazole nitrogen. orgsyn.org Subsequently, a magnesium-halogen exchange is performed using isopropylmagnesium chloride lithium chloride complex, followed by the addition of the Weinreb amide, N-methoxy-N-methylpent-4-enamide. orgsyn.orgorgsyn.org This procedure yields the desired mono-acylated product in good yield (78%). orgsyn.orgorganic-chemistry.org

This method highlights a sophisticated approach to achieve C-acylation under conditions that also involve the N-H functionality of the imidazole ring. The initial deprotonation of the nitrogen atom is a key step, followed by a regioselective metal-halogen exchange and subsequent acylation.

Table 2: Synthesis of Acylated 4,5-Diiodoimidazole Derivative

| Product | Starting Material | Reagents | Key Intermediate | Yield | Reference |

| 1-(5-Iodo-1H-imidazol-4-yl)pent-4-en-1-one | This compound | 1. Methylmagnesium chloride2. Isopropylmagnesium chloride lithium chloride complex3. N-Methoxy-N-methylpent-4-enamide | 5-Iodo-4-magnesio-1H-imidazole | 78% | orgsyn.orgorganic-chemistry.org |

Chemo- and Regioselectivity in Multi-substituted Imidazole Synthesis

The synthesis of multi-substituted imidazoles from this compound presents challenges and opportunities in controlling chemo- and regioselectivity. The molecule possesses multiple reactive sites: the N-H proton, the C2-H proton, and the two C-I bonds at positions 4 and 5. The selective functionalization of these positions is crucial for the synthesis of complex target molecules.

Halogen-metal exchange reactions, particularly with Grignard reagents, are a powerful tool for the functionalization of the C4 and C5 positions. It is established that the C5 iodine atom is more reactive towards halogen-metal exchange than the C4 iodine. nih.gov This difference in reactivity allows for the sequential and selective functionalization of the imidazole ring. For example, treatment of an N-protected 4,5-diiodoimidazole with one equivalent of a Grignard reagent, such as ethylmagnesium bromide, leads to the formation of the 5-magnesiated intermediate. Quenching this intermediate with an electrophile introduces a substituent at the C5 position, leaving the C4 iodine intact for further manipulation. nih.gov Subsequent treatment with another equivalent of a Grignard reagent can then activate the C4 position for the introduction of a second, different substituent.

Furthermore, the C2 position can be deprotonated using a strong base like n-butyllithium (n-BuLi), allowing for the introduction of a third substituent. nih.gov This sequential metalation strategy, which relies on the differential reactivity of the C-H and C-I bonds, provides a reliable pathway for the synthesis of polysubstituted imidazoles with complete regiocontrol. nih.gov

The development of reliable and scalable procedures for the regioselective synthesis of sophisticated 4,5-disubstituted imidazoles is a highly valuable task in synthetic chemistry. organic-chemistry.orgnih.gov The ability to control the site of reaction allows for the modular construction of complex imidazole-containing molecules, which are prevalent in many pharmaceuticals and agrochemicals. nih.gov

Table 3: Reactivity of Positions in this compound

| Position | Type of Bond | Reactivity | Common Reagents for Functionalization |

| N1 | N-H | Acidic proton | Bases (e.g., NaH), followed by alkyl or acyl halides |

| C5 | C-I | More reactive to halogen-metal exchange | Grignard reagents (e.g., EtMgBr) |

| C4 | C-I | Less reactive to halogen-metal exchange | Grignard reagents (after C5 functionalization) |

| C2 | C-H | Deprotonatable with strong base | Strong bases (e.g., n-BuLi) |

Advanced Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Medical Intermediate for Active Substance Synthesis

4,5-Diiodo-1H-imidazole is widely utilized as a medical intermediate, a foundational chemical used in the synthesis of active pharmaceutical ingredients (APIs). google.com The presence of two iodine atoms makes the compound an excellent substrate for various coupling reactions, allowing for the introduction of diverse functional groups to the imidazole (B134444) core. google.comguidechem.com This adaptability is crucial in pharmaceutical development, where precise molecular modifications are necessary to achieve desired biological activity and optimize pharmacological properties.

The compound serves as a versatile building block in the synthesis of pharmaceuticals and other specialized organic compounds. guidechem.com Its utility spans the fields of material chemistry, catalytic chemistry, and pharmacy, where it is employed to construct more complex molecular architectures. google.com The carbon-iodine bonds can be selectively cleaved and replaced through reactions like metallation, enabling the regioselective synthesis of sophisticated 4,5-disubstituted imidazoles, which are important components in many drug discovery projects. nih.govorgsyn.org

Precursor for Bioactive Natural Product Analogues

Natural products are a rich source of inspiration for drug discovery. This compound serves as a critical starting material for the synthesis of analogues of complex bioactive natural products. By mimicking the core structures of these natural compounds, chemists can create novel molecules with potentially enhanced or modified biological activities.

A notable example is its use in the total synthesis of alkaloids isolated from marine sponges of the Leucetta family. nih.gov These natural products contain a polysubstituted 2-aminoimidazole core and exhibit a range of biological effects. The synthesis of these alkaloids and their derivatives often begins with this compound, which is chemically modified to build the intricate structures found in nature. nih.gov Furthermore, it has been employed as an intermediate in the creation of substances designed to mimic the natural product ovalicin, which is known for its anti-angiogenic properties. orgsyn.org This approach allows for the development of new compounds targeting specific biological pathways, such as those involving methionine aminopeptidase (B13392206) 2 (MetAP2). orgsyn.org

Design and Synthesis of Drug Candidates

The unique chemical properties of this compound make it an attractive scaffold for the rational design and synthesis of new drug candidates. Its imidazole core is a common feature in many existing therapeutic agents, and the di-iodo substitution offers strategic points for chemical elaboration to explore new chemical space and develop molecules with novel mechanisms of action.

Imidazole derivatives are a well-established class of antimicrobial agents, and this compound provides a pathway to novel compounds in this category. nih.govontosight.ai Researchers have explored its potential as a precursor for compounds with activity against a broad spectrum of pathogens. guidechem.com The imidazole ring itself is a key structural feature known to interfere with microbial processes such as cell wall synthesis, DNA replication, and cell membrane integrity. nih.gov

The development of new antibacterial drugs is critical to combat the rise of antibiotic resistance. Imidazole-based compounds are actively investigated for their efficacy against both Gram-positive and Gram-negative bacteria. nih.govscirp.org Syntheses starting from halogenated imidazoles, such as this compound, allow for the creation of derivatives that can be screened for potent antibacterial activity. scirp.org For instance, studies on various imidazole derivatives have shown they can inhibit the growth of bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govscirp.org

Nitroimidazole derivatives are a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. nih.gov These drugs are particularly effective against pathogens such as Trichomonas vaginalis (which causes trichomoniasis) and Giardia intestinalis (formerly Giardia lamblia, which causes giardiasis). nih.gov this compound can serve as a precursor in multi-step syntheses to produce various substituted nitroimidazoles. This positions it as a valuable starting material in the research and development of new antiparasitic agents aimed at treating these significant anaerobic infections.

The search for more effective and selective anticancer agents is a primary focus of medicinal chemistry. The imidazole scaffold is found in numerous compounds with cytotoxic activity. nih.gov this compound has been instrumental in the synthesis of novel compounds evaluated for their anticancer potential. google.comnih.gov

Research has demonstrated that it can be used to create precursors to Leucetta marine alkaloids, which have been tested for their cytotoxic effects. nih.gov In one study, synthetic precursors derived from this compound were evaluated in an MTT growth assay against the MCF-7 human breast cancer cell line. nih.gov The findings highlight how modifications to the imidazole scaffold can lead to compounds with significant cytotoxic activity.

| Compound Name | Chemical Modification from this compound | Cytotoxicity (IC₅₀ in µM) |

|---|---|---|

| 4,5-Diiodo-1-(4-methoxybenzyl)-1H-imidazole (22) | N-alkylation with p-methoxybenzyl chloride | >50 |

| 4-Iodo-1-(4-methoxybenzyl)-1H-imidazole (23) | Reductive deiodination of compound 22 | >50 |

| Preclathridine A (19) | Multi-step synthesis including metallation, reduction, and amination | 32.7 |

Furthermore, derivatives of this compound have been synthesized as part of drug discovery projects targeting enzymes like methionine aminopeptidase 2 (MetAP2), which is implicated in cancer progression. orgsyn.org It is also a component in the synthesis of analogues of the natural product oroidin, which have been screened against various cancer cell lines, including colon, breast, skin, and prostate cancer lines. sci-hub.st These research avenues underscore the compound's importance as a foundational element in the development of new cytotoxic and anticancer drug candidates. nih.govsci-hub.stcore.ac.uk

Anti-inflammatory and Antioxidant Properties

Imidazole derivatives have been recognized for their potential as anti-inflammatory and antioxidant agents. wikipedia.orgnih.gov Natural products containing the imidazoline (B1206853) ring, such as topsentin (B55745) D and spongotine B found in marine sponges, exhibit potent anti-inflammatory activities. wikipedia.org The core imidazole structure is a key component in many biological molecules and approved drugs, and its derivatives are known for a range of biological activities, including anti-inflammatory properties. nih.gov

Research into novel imidazole derivatives has highlighted their antioxidant capabilities. A study on 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its metal complexes demonstrated antioxidant potential. nih.gov The parent ligand, containing a hydroxyl group, showed superior antioxidant activity compared to its metal complexes. nih.gov Molecular docking studies supported these experimental findings, indicating that the ligand itself was a better antioxidant. nih.gov

Furthermore, the development of bifunctional 2H-imidazole-derived phenolic compounds has presented a new class of effective inhibitors for processes associated with oxidative stress. mdpi.com These molecules, which combine a phenolic scaffold with an azaheterocyclic backbone, are considered promising candidates for treating diseases linked to oxidative damage. mdpi.com The antioxidant capacity of these compounds is attributed to mechanisms including electron transfer and the chelation of metal ions like iron and copper, which can otherwise catalyze the production of toxic radicals. mdpi.com

Antidepressant Properties of Imidazoline Derivatives

Imidazoline derivatives have been identified as possessing significant antidepressant properties. wikipedia.org A notable series of 2-substituted 4,5-dihydro-1H-imidazole derivatives has been shown to exhibit a unique combination of α2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities, a profile that suggests strong potential for antidepressant applications. nih.gov One such derivative, napamezole (B1676942) hydrochloride, has been highlighted for its potential as an antidepressant. nih.gov

The imidazole moiety is a crucial component in the development of new antidepressant drugs due to its favorable pharmacokinetic properties and its electron-rich nature, which allows for a wide range of biological interactions. mdpi.com Researchers have focused on developing compounds that modulate serotonergic signaling, a key pathway in psychiatric disorders like depression. mdpi.com Imidazole-containing compounds have emerged as promising scaffolds for targeting serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT7) and the serotonin reuptake transporter (SERT). mdpi.comnih.gov For instance, certain imidazole derivatives have shown potent dual activity as 5-HT1A receptor antagonists and serotonin reuptake inhibitors. nih.gov

Antidiabetic Agents and Glucose Homeostasis Modulation

Imidazoline derivatives have been extensively investigated as potential agents for the treatment of type II diabetes, focusing on their ability to modulate glucose homeostasis. nih.govnih.gov Studies on series of 1-benzyl-4-alkyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazines have led to the identification of highly potent antidiabetic compounds. acs.org

One of the most active compounds identified is 1-(2′,4′-dichlorobenzyl)-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)-4-methylpiperazine (7f, also referred to as PMS 812 or S-21663), which significantly improved glucose tolerance in a rat model of type II diabetes. nih.govnih.gov This effect appears to be mediated, at least in part, by a substantial increase in insulin (B600854) secretion. nih.gov Further structure-activity relationship studies led to the development of additional potent compounds, including 1,4-diisopropyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazine (41a, PMS 847, S-22068) and 1,4-diisobutyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazine (41b, PMS 889, S-22575). nih.govacs.org These compounds effectively improved glucose tolerance without causing hypoglycemic events. nih.govacs.org Notably, PMS 847 demonstrated high potency following both oral and intraperitoneal administration, marking it as a strong candidate for clinical investigation. nih.govacs.org

Interestingly, the antihyperglycemic properties of these compounds in vivo did not show a direct correlation with their in vitro binding affinities for α2-adrenoceptors or I1 and I2 imidazoline binding sites, suggesting a complex mechanism of action. nih.govacs.org

| Compound ID | Chemical Name | Biological Activity |

| PMS 812 (7f) | 1-(2′,4′-dichlorobenzyl)-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)-4-methylpiperazine | Potent antidiabetic agent, improves glucose tolerance. nih.govnih.gov |

| PMS 847 (41a) | 1,4-diisopropyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazine | Strongly improves glucose tolerance, potent via oral administration. nih.govacs.org |

| PMS 889 (41b) | 1,4-diisobutyl-2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazine | Strongly improves glucose tolerance. nih.govacs.org |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of imidazole derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the imidazole scaffold influence therapeutic effects.

For antidepressant activity, a key finding is the dual blockade of α2-adrenoreceptors and serotonin reuptake, identified in a series of 2-substituted 4,5-dihydro-1H-imidazole derivatives. nih.gov In the context of antidiabetic agents, SAR studies on 2-(4′,5′-dihydro-1′H-imidazol-2′-yl)piperazines revealed that substitutions on the piperazine (B1678402) nitrogen atoms and the nature of the N-benzyl moiety are critical for activity. nih.gov For example, the distance between the imidazoline ring and the piperazine skeleton was found to be an important factor influencing antidiabetic efficacy. nih.gov

In the field of anticancer research, 4,5-disubstituted imidazoles have been explored as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. rsc.org The van Leusen multicomponent reaction has been utilized to synthesize libraries of these compounds for biological evaluation. rsc.org

Impact of Substituent Effects on Biological Potency

The type and position of substituents on the imidazole ring have a profound impact on biological potency and selectivity. This is clearly demonstrated in the study of nitroimidazole derivatives as antitubercular agents. nih.gov The position of the nitro group is a critical determinant of activity; 4-nitroimidazoles like PA-824 are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles are typically active only against anaerobic bacteria. nih.gov This indicates that the structural requirements for aerobic and anaerobic activity are fundamentally different. For the 4-nitroimidazole (B12731) series, key determinants of aerobic activity include the presence of a bicyclic oxazine, a lipophilic tail, and an oxygen at the 2-position. nih.gov

In another example, SAR studies of imidazole-dioxolane compounds as heme oxygenase (HO) inhibitors showed that substituents at the 4-position of the dioxolane ring influence potency and selectivity between HO-1 and HO-2 isozymes. nih.gov While most compounds in the series were potent inhibitors of both isozymes with only moderate selectivity for HO-1, certain substitutions led to higher selectivity. nih.gov The size of the substituent also affected inhibitory activity against other enzymes like CYP2E1. nih.gov

Molecular Docking and Enzyme Inhibition Mechanisms

Molecular docking is a computational tool used to predict the binding orientation of a ligand to a target protein, providing insights into the mechanism of enzyme inhibition. Studies on various imidazole derivatives have utilized this technique to elucidate their interactions with biological targets.

For instance, molecular docking of newly synthesized imidazole derivatives containing a pyrazole (B372694) moiety showed good binding affinity toward the active pocket of L-glutamine: D-fructose-6-phosphate amidotransferase, suggesting they could be effective inhibitors of this enzyme, which is relevant for antimicrobial activity. arabjchem.org Similarly, docking studies on 2-substituted 4,5-diphenyl-1H-imidazole derivatives were performed to evaluate their potential as antibacterial, antifungal, anti-inflammatory, and antimycobacterial agents. sciensage.info

In the context of cancer, molecular docking of 4,5-disubstituted imidazoles against the enzyme indoleamine 2,3-dioxygenase (IDO1) has been instrumental. rsc.org While a strong correlation between docking scores and biological activity was not initially found, these studies helped to visualize ligand-protein interactions and guide the design of more potent inhibitors. rsc.org For example, analysis suggested that exploring interactions near one pocket could improve activity, while electrostatic interactions in another pocket had a negative effect. rsc.org Docking studies have also been applied to pyrazole derivatives to understand their interactions with cyclooxygenase (COX-1 and COX-2) enzymes, revealing that the 4,5-dihydro-1H-pyrazole ring is important for interacting with the COX-2 enzyme. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of compounds to their biological activity. QSAR models have been developed for various series of imidazole derivatives to predict their therapeutic potential and guide the design of new, more potent analogs. nih.govresearchgate.net

A 3D-QSAR analysis was performed on a series of 4,5-disubstituted imidazoles that act as IDO1 inhibitors. rsc.org This approach successfully established a consistent relationship between the biological activity and the 3D structures of the synthesized compounds, focusing on electrostatic and steric ligand-protein interactions. rsc.org For other classes of imidazole derivatives, QSAR studies have been used to predict antifungal activity against Candida albicans and Rhodotorula glutinis. nih.gov These models described the antifungal activity using parameters related to size, bulkiness, and polar and lipophilic interactions. nih.gov

Mechanism of Action Investigations

The therapeutic potential of compounds derived from this compound is underpinned by diverse and specific mechanisms of action. These mechanisms are intricately linked to the compound's ability to interact with various biological targets, a feature enhanced by the presence of iodine atoms.

Interaction with Biological Molecules and Cellular Components

At the molecular level, this compound and its derivatives engage in a range of interactions with biological macromolecules. The imidazole core, a common motif in biologically active molecules, can participate in hydrogen bonding and coordination with metal ions within protein active sites. nih.govekb.eg Furthermore, the iodine atoms can form halogen bonds, a type of non-covalent interaction that is gaining recognition for its importance in ligand-protein binding. acs.org Gold(I) complexes incorporating a 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene ligand, a related structure, have been shown to interact with components of cell culture media and have demonstrated high potency in cancer cell lines. acs.org The reactivity of these complexes suggests that the imidazole moiety can act as a carrier, facilitating interactions with biological targets like the estrogen receptor pathway. acs.org

Role of Halogen Bonding in Target Binding

Halogen bonding is a crucial, directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom. acs.org In the context of this compound, the iodine atoms act as potent halogen bond donors, enhancing the binding affinity and specificity of the molecule to its biological targets. smolecule.com This interaction is comparable in strength to a strong hydrogen bond and plays a significant role in the self-assembly of molecules and in the architecture of crystal structures. acs.orgnih.gov The ability of the iodine atoms to form stable halogen bonds has been observed in molecular dynamics simulations and is a key factor in the molecular recognition of various biological receptors. smolecule.comusask.ca For instance, in the solid state, the related compound 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane exhibits multiple I···I interactions, highlighting the significance of these halogen bonds in its supramolecular structure. researchgate.net

Enzyme Inhibition (e.g., Cytochrome P450, 15-Lipoxygenase, MetAP2)

Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in various diseases.

Cytochrome P450 (CYP): Imidazole-based compounds are well-known inhibitors of cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases involved in drug metabolism. nih.govresearchgate.net The imidazole nitrogen can coordinate to the heme iron of the enzyme, leading to competitive inhibition. nih.gov Some nitroimidazole derivatives have been shown to be significant inhibitors of CYP enzymes, which can alter metabolic pathways and drug-drug interactions. Specifically, imidazole-containing compounds can act as potent inhibitors of CYP121, an essential enzyme in Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents. nih.gov

15-Lipoxygenase (15-LOX): This enzyme is involved in the inflammatory process through the metabolism of arachidonic acid. nih.gov A series of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives have been synthesized and shown to be potent inhibitors of 15-lipoxygenase. nih.gov Docking studies suggest that the SH group of the imidazolethione can chelate the iron atom in the active site of 15-LOX, which is a possible mechanism for enzyme inhibition. nih.gov

Methionine Aminopeptidase 2 (MetAP2): this compound has served as a crucial intermediate in the synthesis of irreversible inhibitors of MetAP2, an enzyme that is a target for anti-angiogenic therapies. orgsyn.orgorgsyn.org The development of these inhibitors was inspired by the natural product ovalicin. usask.caorgsyn.org The synthesis of a library of epoxyimidazoles, designed as MetAP2 inhibitors, originated from an intermediate derived from this compound. orgsyn.org

| Enzyme Target | Type of Inhibition | Key Structural Feature | Reference |

| Cytochrome P450 | Competitive, Type II Coordination | Imidazole Nitrogen | nih.gov |

| 15-Lipoxygenase | Iron Chelation | Thione Group | nih.gov |

| MetAP2 | Irreversible | Epoxyimidazole | orgsyn.orgorgsyn.org |

Modulation of Signaling Pathways (e.g., Oxidative Stress, Apoptosis)

Compounds derived from imidazole scaffolds can modulate various cellular signaling pathways, including those related to oxidative stress and apoptosis. Some imidazole derivatives have been shown to reduce reactive oxygen species (ROS) levels in cells under oxidative stress. nih.gov The mechanism may involve the reduction of NADPH oxidase activity. nih.gov Furthermore, certain imidazole-containing compounds have been found to induce apoptosis in cancer cells. nih.gov The ability of these compounds to interfere with fundamental cellular processes underscores their potential as anticancer agents. nih.govnih.gov

Intermolecular Charge Transfer in Bioactive Ligands

The imidazole ring can act as a π-conjugated backbone in push-pull systems, facilitating intramolecular charge transfer (ICT). beilstein-journals.org This property is crucial for the development of chromophores with applications in optoelectronics. beilstein-journals.orgscience.gov In the context of bioactive ligands, this charge-transfer character can be significant. For instance, Natural Bond Orbital (NBO) analysis of halogen bonding between an iodo-functionalized compound and a pyridinyl nitrogen has demonstrated a strong charge-transfer character, going beyond simple electrostatic interactions. researchgate.net This suggests that the electronic properties of ligands derived from this compound can be finely tuned to optimize their interactions with biological targets.

Prodrug Design and Development

The structural versatility of this compound makes it a suitable starting material for the synthesis of prodrugs. google.com A prodrug is an inactive compound that is converted into a pharmacologically active drug in vivo. 5-Nitroimidazoles, for example, are a class of prodrugs that require activation through the reduction of their nitro group to exert their therapeutic effects, such as antibacterial and antiparasitic activities. mdpi.com This reduction can lead to the formation of reactive species that damage cellular components like DNA. mdpi.com The synthesis of this compound itself can be a step in a larger synthetic route towards a more complex active molecule, as seen in the preparation of acyclic fleximer nucleoside analogues with potential anti-coronavirus activity. google.com

Applications in Catalytic Chemistry and Material Science

Ligand Synthesis for Transition Metal Catalysis

The 4,5-Diiodo-1H-imidazole core is an important building block for creating specialized ligands for transition metal catalysis. The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal centers, while the iodine atoms provide reactive sites for further functionalization, typically through cross-coupling reactions. This dual functionality allows for the synthesis of complex ligand architectures tailored for specific catalytic processes.

A primary application involves its use as a precursor for N-heterocyclic carbene (NHC) ligands. Imidazoles are the direct precursors to 1,3-dialkyl imidazolium (B1220033) salts, which can be readily converted into NHCs. These NHCs are powerful ligands for transition metals, forming stable metal complexes that are active in a wide array of catalytic reactions.

Furthermore, derivatives of this compound are employed in significant coupling reactions. For instance, N-substituted diiodo-imidazoles, such as 1-benzyl-4,5-diiodo-1H-imidazole, serve as key substrates in palladium-catalyzed reactions. These ligands can be functionalized at the 4 and 5 positions, demonstrating the utility of the diiodo-imidazole scaffold in constructing more complex molecular structures for catalytic applications.

Development of New Catalysts for Organic Reactions

The ligands derived from this compound are instrumental in the development of novel homogeneous catalysts. When these ligands coordinate to a transition metal, such as palladium, they form active catalytic species capable of facilitating a variety of organic transformations, most notably carbon-carbon bond-forming reactions.

Research has demonstrated the use of this compound in Suzuki-Miyaura cross-coupling reactions. In these processes, the imidazole derivative can be functionalized to create a ligand that, when combined with a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)₂), forms a highly effective catalyst. For example, the coupling of an N-substituted diiodo-imidazole with an arylboronic acid proceeds in the presence of a palladium catalyst system, highlighting the compound's role in generating active catalysts for C-C bond formation.

Table 1: Examples of Catalytic Systems Utilizing this compound Derivatives

| Derivative/Precursor | Catalyst System | Reaction Type | Reference |

|---|---|---|---|

| 1-Benzyl-4,5-diiodo-1H-imidazole | Pd(OAc)₂ / DavePhos | Suzuki Coupling | researchgate.net |

| This compound | Pd(OAc)₂ / XPhos | Suzuki Coupling | nih.gov |

This table showcases specific examples of catalyst systems where ligands derived from this compound are used.

These catalytic systems are crucial for synthesizing complex organic molecules, including pharmaceuticals and other fine chemicals. The ability to tune the electronic and steric properties of the imidazole ligand by modifying the substituents allows for the optimization of catalyst performance.

Functional Materials Development

Beyond catalysis, this compound is a valuable building block in material chemistry for creating functional materials with specific optical, electronic, and structural properties. optica.orggoogle.com The imidazole core is a common motif in materials designed for a variety of high-tech applications. acs.org

The imidazole scaffold is a component in the synthesis of various dyes and pigments. Halogenated imidazoles, including derivatives of this compound, can be utilized to create colored compounds. Current time information in Colombo, LK. While direct examples for the diiodo- derivative are emerging, related halogenated imidazoles, such as 4,5-dibromo-2-methylimidazole, are known to be used in the synthesis of dyes, suggesting a similar potential for their iodo-counterparts. epa.gov The incorporation of the imidazole ring can influence the electronic structure of a molecule, thereby affecting its color and other photophysical properties.

Imidazole derivatives are gaining significant attention for their application in fluorescent and optoelectronic materials. acs.org Bipolar imidazole derivatives are noted for being stable and effective luminescent materials, making them suitable for use in organic light-emitting diodes (OLEDs). orgsyn.org The development of novel fluorophores is an active area of research, and imidazole-based structures are considered promising candidates.

For example, halogenated (specifically, brominated) imidazole-boron complexes have been synthesized and shown to exhibit fluorescence. nih.gov This indicates that the core halogenated imidazole structure, including the 4,5-diiodo variant, can be a key component in designing new fluorescent materials. These materials have potential applications in bio-labeling, fluorescent sensors, and photovoltaic cells. orgsyn.org

The search for new materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics is a major driver of materials research. orgsyn.org Imidazole derivatives are a class of compounds being actively investigated for this purpose. researchgate.netrsc.orgresearchgate.net NLO materials can alter the properties of light passing through them, which is crucial for technologies like frequency conversion and optical switching. researchgate.net

Theoretical and experimental studies on various substituted imidazoles have shown that they can possess large first-order hyperpolarizabilities, a key indicator of NLO activity. orgsyn.org Techniques such as the Z-scan method are used to characterize the NLO properties of these compounds. optica.org While specific NLO data for this compound is not extensively documented, the general promise of the imidazole class suggests it as a candidate for further investigation in this area. acs.org

A significant application of this compound is in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net In this context, the imidazole derivative is first functionalized to create a larger, often rigid, linker molecule. This linker then self-assembles with metal ions to form extended one-, two-, or three-dimensional networks. nih.govmdpi.com

A notable example is the synthesis of the linker 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane, derived from this compound. researchgate.net This iodine-rich linker has been used to prepare 1D and 2D coordination polymers with cobalt(II) and copper(I) ions. researchgate.net The resulting structures are influenced by the coordination geometry of the metal ion and the nature of the ligand. The presence of iodine atoms in the framework can also lead to interesting solid-state interactions, such as halogen bonding.

Table 2: Coordination Polymers Derived from this compound

| Linker | Metal Ion | Resulting Structure | Reference |

|---|---|---|---|

| 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane | Co(II) | 2D Coordination Polymer | researchgate.net |

| 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane | Cu(I) | 1D Coordination Polymer | researchgate.net |

This table provides specific examples of coordination polymers synthesized using a linker derived from this compound.

The development of such polymers is a highly active research area due to their potential applications in gas storage, separation, and catalysis. researchgate.net

Ionic Liquids and Their Applications

The imidazole nucleus is a fundamental building block for some of the most widely studied and utilized ionic liquids (ILs). scirp.orgorgsyn.org Imidazolium-based ILs are noted for their characteristic stability under both oxidative and reductive conditions, relatively low viscosity, and the ease with which their structure can be modified. scirp.org The compound this compound serves as a valuable and strategic precursor for the synthesis of highly functionalized 1,3-dialkylimidazolium salts, which are the cationic component of these ionic liquids. orgsyn.orgorgsyn.org The presence of iodine atoms on the imidazole ring allows for the creation of ILs with unique properties and potential applications, particularly in catalysis and material science.

The general pathway to forming imidazolium-based ionic liquids involves sequential alkylation of an imidazole precursor. rsc.org In the case of this compound, this would involve N-alkylation to form a 1-alkyl-4,5-diiodoimidazole intermediate, followed by a second alkylation to yield the target 1,3-dialkyl-4,5-diiodoimidazolium cation. The nature of the alkyl groups and the choice of the counter-anion can be systematically varied to fine-tune the physicochemical properties of the resulting ionic liquid, such as its melting point, viscosity, solubility, and thermal stability. researchgate.net

Detailed Research Findings

While specific research isolating and characterizing an ionic liquid directly derived from this compound is not extensively detailed in the provided literature, the synthesis of its derivatives highlights a clear pathway to such compounds. For instance, the synthesis of 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane (bimbI4) demonstrates the feasibility of N-alkylation of this compound. rsc.orgresearchgate.net This particular derivative is a precursor to a dicationic species, which could form a dicationic ionic liquid. Dicationic ILs are a class of compounds known for their enhanced thermal stability and potential as high-temperature lubricants and specialized solvents. researchgate.net

The iodine atoms themselves are not merely passive substituents. They can participate in halogen bonding, a non-covalent interaction that can influence the supramolecular structure of the ionic liquid and its interactions with dissolved substrates or catalysts. This opens avenues for designing ILs that can act as halogen-bond-donating catalysts or solvents, potentially influencing the regioselectivity or stereoselectivity of chemical reactions.

The potential applications for ionic liquids derived from this compound are rooted in the general utility of imidazolium ILs in catalysis and materials. scirp.orgacs.org They can be employed as solvents for transition-metal catalysts, potentially enhancing catalyst stability and recyclability. nih.gov Furthermore, the high iodine content could be leveraged in material science applications, such as in the formulation of high-density electrolytes, additives for polymers, or as precursors for iodine-rich carbon materials through pyrolysis. The synthesis of coordination polymers from its derivatives also underscores its utility in creating structured, functional materials. rsc.org

Interactive Data Tables

The following tables summarize the projected properties and potential applications of hypothetical ionic liquids derived from this compound, based on established principles of ionic liquid chemistry.

Table 1: Projected Properties of Ionic Liquids Derived from this compound

| Property | Projected Characteristic | Rationale |

| Cation Structure | 1,3-dialkyl-4,5-diiodoimidazolium | Based on standard synthesis routes for imidazolium ILs. rsc.org |

| Thermal Stability | High | Imidazolium core and dicationic structures are known for high thermal stability. scirp.orgresearchgate.net |

| Density | High | The presence of two heavy iodine atoms per cation would significantly increase density. |

| Viscosity | Tunable | Dependent on alkyl chain length and anion choice, a general feature of ILs. scirp.org |

| Special Interactions | Halogen Bonding | Iodine atoms can act as strong halogen bond donors, influencing solvation and catalysis. rsc.orgresearchgate.net |

| Tunability | High | Properties can be modified by changing N-alkyl substituents and the counter-anion. researchgate.net |

Table 2: Potential Applications in Catalysis and Material Science

| Field | Potential Application | Mechanism/Advantage |

| Catalytic Chemistry | Reaction Solvent/Catalyst | The IL can stabilize catalytic species; iodine atoms may participate in catalysis via halogen bonding. scirp.orgnih.gov |

| Biphasic Catalysis | Non-solubility of products in the IL phase allows for easy separation and catalyst recycling. rsc.org | |

| Material Science | High-Density Electrolytes | Potential use in energy storage devices where high density is advantageous. acs.org |

| Precursor to Functional Materials | Can be a precursor for iodine-rich coordination polymers or carbonaceous materials. rsc.org | |

| Additives for Polymers | Can be used to modify properties like flame retardancy or radiation shielding due to high iodine content. |

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods are crucial for the elucidation of the molecular structure and bonding of 4,5-Diiodo-1H-imidazole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis absorption spectroscopy each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra have been reported, offering clear evidence for its structure.

In ¹H NMR spectroscopy, the proton on the imidazole (B134444) ring is of particular interest. In a deuterated dimethyl sulfoxide (B87167) (d6-DMSO) solvent, the ¹H NMR spectrum of this compound shows a singlet at approximately 7.78 ppm, which is attributed to the C2-H proton. Additionally, a broad singlet is observed at around 12.91 ppm, corresponding to the N-H proton of the imidazole ring. unibo.itspectrabase.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound in d6-DMSO reveals three distinct signals. The signal at approximately 141.6 ppm is assigned to the C2 carbon. The two carbons bearing the iodine atoms, C4 and C5, are observed at chemical shifts of about 95.8 ppm and 78.5 ppm, respectively. unibo.itspectrabase.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.78 | Singlet | C2-H |

| ¹H | 12.91 | Broad Singlet | N-H |

| ¹³C | 141.6 | - | C2 |

| ¹³C | 95.8 | - | C4/C5 |

| ¹³C | 78.5 | - | C5/C4 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While detailed FT-IR spectra for this compound are not extensively reported in the literature, the expected characteristic absorption bands can be inferred from the spectra of related imidazole derivatives.

Typically, the N-H stretching vibration of the imidazole ring would be observed in the region of 3100-3400 cm⁻¹. The C-H stretching of the C2-H bond would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1400-1650 cm⁻¹ region. The C-I stretching vibrations would be found at lower wavenumbers, typically below 600 cm⁻¹.

Mass Spectrometry (e.g., HR-ESIMS, LC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.